![molecular formula C15H10Cl2N2 B3038170 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole CAS No. 783341-34-4](/img/structure/B3038170.png)
2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole
Overview
Description
The compound “2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-member ring that has two non-adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole” were not found, similar compounds have been synthesized using Friedländer reactions . This involves reactions between chalcones and acetone .Scientific Research Applications
Chemistry and Properties
2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole, as a derivative of benzimidazole, shares characteristics with related compounds. Boča et al. (2011) provide an extensive review of the chemistry and properties of benzimidazole derivatives, highlighting their biological and electrochemical activities, which can suggest potential research areas for 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole (Boča, Jameson, & Linert, 2011).
Corrosion Inhibition
Khaled (2003) studied the role of benzimidazole derivatives in corrosion inhibition of iron, suggesting that similar compounds, including 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole, may have applications in protecting metals from corrosion (Khaled, 2003).
DNA Topoisomerase Inhibition
Alpan et al. (2007) explored the effects of benzimidazole derivatives on mammalian DNA topoisomerase, indicating potential applications in cancer research or drug development (Alpan, Gunes, & Topçu, 2007).
Pharmacological Activity
Bassyouni et al. (2012) synthesized new compounds containing benzimidazole derivatives, evaluating their antimicrobial activity and potential as clinical drugs, which could extend to the study of 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole (Bassyouni, Saleh, Elhefnawi, El-Moez, El-Senousy, & Abdel-Rehim, 2012).
Anticancer Potential
Romero-Castro et al. (2011) investigated 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as anticancer agents, providing insights that could be relevant for research into 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole (Romero-Castro, León‐Rivera, Ávila-Rojas, Navarrete-Vázquez, & Nieto-Rodríguez, 2011).
Antiviral Activity
De Palma et al. (2008) focused on thiazolobenzimidazole derivatives inhibiting enterovirus replication, hinting at possible antiviral applications for similar benzimidazole compounds (De Palma, Heggermont, Lanke, Coutard, Bergmann, Monforte, Canard, De Clercq, Chimirri, Pürstinger, Rohayem, & van Kuppeveld, 2008).
DNA Interaction and Nuclease Activity
Palmajumder et al. (2018) studied benzimidazole-based complexes for DNA interaction and nuclease activity, suggesting similar research avenues for 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole (Palmajumder, Sepay, & Mukherjea, 2018).
Antimicrobial Activity
Salahuddin et al. (2017) synthesized benzimidazole derivatives with antimicrobial properties, which may guide research on 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole in similar contexts (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Medicinal Chemistry Applications
Masters et al. (2011) discussed the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the medicinal chemistry applications of benzimidazole derivatives, relevant to 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).
properties
IUPAC Name |
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-11-4-3-5-12(17)10(11)8-9-15-18-13-6-1-2-7-14(13)19-15/h1-9H,(H,18,19)/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSJNCADPJQCOX-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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